N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and catalysis. The presence of both benzothiazole and fluorobenzamide moieties in its structure contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the following steps:
Formation of 4-ethyl-1,3-benzothiazole: This can be achieved by the cyclization of 4-ethyl-2-aminobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide.
Acylation Reaction: The 4-ethyl-1,3-benzothiazole is then reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Uniqueness
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-10-5-4-8-13-14(10)18-16(21-13)19-15(20)11-6-3-7-12(17)9-11/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYQMWJRMBZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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